molecular formula C6H8ClNO2 B2896446 N-(2-chloroacetyl)cyclopropanecarboxamide CAS No. 1175127-57-7

N-(2-chloroacetyl)cyclopropanecarboxamide

Cat. No. B2896446
CAS RN: 1175127-57-7
M. Wt: 161.59
InChI Key: ZKPFDCKTVYPYTM-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)cyclopropanecarboxamide is a chemical compound with the CAS Number: 1175127-57-7 . It has a molecular weight of 161.59 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point range of 156-158 degrees Celsius .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

N-(2-chloroacetyl)cyclopropanecarboxamide is used in the synthesis of novel pyrazole derivatives with anti-tumor activities. Cyanoacetylhydrazine reacts with chloroacetyl chloride to give N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which then undergoes further chemical transformations. These synthesized compounds have been evaluated against tumor cell lines, showing significant inhibitory effects (Mohareb, El-Sayed, & Abdelaziz, 2012).

Assembling of Cyclopropanecarboxamides

This compound plays a role in the diastereoselective assembling of cyclopropanecarboxamides. This process involves Pd-catalyzed direct arylation and the creation of di- and trisubstituted cyclopropanecarboxamides, which are valuable for constructing compounds with multiple stereocenters (Parella, Gopalakrishnan, & Babu, 2013).

Construction of β-Acyloxy Carboxamide Derivatives

The compound is used in Pd-catalyzed C-H activation/arylation followed by ring opening of cyclopropanecarboxamides. This leads to the construction of β-acyloxy amides, which possess vicinal stereocenters. This method has been instrumental in creating new C-O and C-C bonds with a high degree of stereocontrol (Gopalakrishnan, Mohan, Parella, & Babu, 2016).

Synthesis of Schiff’s Bases and 2-Azetidinones

This compound is involved in the synthesis and pharmacological activity assessment of various Schiff’s bases and 2-azetidinones. These compounds have shown potential as antidepressant and nootropic agents, highlighting the role of the cyclopropanecarboxamide framework in developing CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antifungal Activity

Cyclopropanecarboxamide derivatives have been synthesized and evaluated for their antifungal activities. Some of these compounds showed comparable efficacy to commercial fungicides, demonstrating the potential of this compound derivatives in developing new antifungal agents (Liu et al., 2009).

properties

IUPAC Name

N-(2-chloroacetyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFDCKTVYPYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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